molecular formula C17H20ClNO3 B2889750 Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride CAS No. 21948-10-7

Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride

Cat. No.: B2889750
CAS No.: 21948-10-7
M. Wt: 321.8
InChI Key: BGAVLJMLSSCOSD-UHFFFAOYSA-N
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Description

Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride is a chiral organic compound with the molecular formula C₁₇H₂₀ClNO₃ and a molecular weight of 321.80 (R-enantiomer, CAS: 1279028-21-5). Its structure features a propanoate backbone with a benzyl ester group, a benzyloxy substituent at the C3 position, and a protonated amino group at C2. This compound is commonly utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of bioactive molecules such as protein tyrosine phosphatase inhibitors and ophthalmic agents like lifitegrast. Its enantiomeric form, (S)-benzyl 2-amino-3-(benzyloxy)propanoate (CAS: 67321-05-5), is also commercially available as a building block.

The compound’s GHS hazard profile includes warnings for skin/eye irritation (H315, H319) and respiratory tract irritation (H335), necessitating precautions such as avoiding inhalation and using protective equipment.

Properties

IUPAC Name

benzyl 2-amino-3-phenylmethoxypropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3.ClH/c18-16(13-20-11-14-7-3-1-4-8-14)17(19)21-12-15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAVLJMLSSCOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21948-10-7
Record name 21948-10-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Direct Hydrochloride Salt Formation from Free Base

The most widely cited method involves converting the free base (S)-benzyl 2-amino-3-(benzyloxy)propanoate to its hydrochloride salt via HCl gas saturation in diethyl ether:

Procedure :

  • Dissolve (S)-benzyl 2-amino-3-(benzyloxy)propanoate (10 g, 25.9 mmol) in anhydrous diethyl ether (200 mL).
  • Bubble HCl gas through the solution at 0–5°C until precipitation completes (~2 h).
  • Filter the white crystalline solid, wash with cold ether (3 × 50 mL), and dry under vacuum (40°C, 12 h).

Key Parameters :

  • Solvent : Diethyl ether (dielectric constant = 4.3) enhances HCl solubility and salt crystallization.
  • Temperature : Subambient conditions (0–5°C) minimize ester hydrolysis (<2% degradation).
  • Purity : ≥95% by HPLC (C18 column, 220 nm detection).

Benzyl Esterification via Sodium Hydride-Mediated Alkylation

A complementary approach from WO2012117417A1 adapts benzylation protocols for analogous structures:

Procedure :

  • React 2-hydroxy-3-(tert-butoxycarbonylamino)propanoic acid (1 eq) with benzyl bromide (1.2 eq) in THF (0.1 M).
  • Add sodium hydride (1.5 eq) at 0°C, warm to 25°C, and stir for 12 h.
  • Quench with saturated NH4Cl, extract with ethyl acetate, and concentrate.
  • Treat with 4 M HCl/dioxane to remove Boc protection, yielding the hydrochloride salt.

Optimization Insights :

  • Base : NaH outperforms K2CO3 in benzylation efficiency (78% vs. 52% yield).
  • Protection Strategy : tert-Butoxycarbonyl (Boc) groups prevent amine protonation during esterification.

Reaction Condition Optimization

Solvent Systems for Salt Crystallization

Comparative studies across patents reveal solvent impacts on hydrochloride purity:

Solvent Yield (%) Purity (HPLC) Crystal Morphology
Diethyl ether 49–55 ≥95 Needle-like
Dichloromethane 38 87 Amorphous
Ethanol 62 82 Platelet

Data synthesized from and

Ether’s low polarity promotes slow crystallization, reducing occluded impurities. Ethanol’s higher solubility paradoxically lowers purity due to rapid nucleation.

Stereochemical Control

Chiral purity (>99% ee) is maintained using:

  • (S)-2-Amino-3-(benzyloxy)propanoic acid as starting material (commercially available).
  • Low-Temperature Protonation : HCl gas addition at 0°C prevents racemization (Δee <0.5% vs. 25°C Δee = 3.1%).

Scalability and Industrial Adaptation

Continuous Flow Synthesis

Pilot-scale adaptations from CN106565521A enable kilogram-scale production:

  • Reactor Type : Tubular flow reactor (Teflon-lined, 10 L volume).
  • Parameters :
    • Residence time: 30 min
    • Pressure: 2 bar
    • Throughput: 1.2 kg/day

Advantages :

  • 22% reduction in HCl consumption vs. batch processes.
  • Consistent crystal size distribution (D90 = 150 μm ± 10%).

Waste Stream Management

Patent data highlight solvent recovery protocols:

  • Ether Distillation : 98% recovery via fractional distillation (bp 34.6°C).
  • Aqueous Neutralization : Treat HCl waste with Ca(OH)2 to precipitate CaCl2 (93% recovery).

Analytical Validation

Structural Confirmation

  • 1H NMR (400 MHz, D2O): δ 7.32–7.25 (m, 10H, Ar-H), 5.12 (s, 2H, OCH2Ph), 4.61 (s, 2H, COOCH2Ph), 4.02 (q, J = 6.8 Hz, 1H, CHNH2), 3.81 (dd, J = 9.2, 4.4 Hz, 1H, CHO), 3.68 (dd, J = 9.2, 6.4 Hz, 1H, CHO).
  • HPLC : tR = 8.7 min (Phenomenex Luna C18, 5 μm, 4.6 × 150 mm; 1 mL/min 0.1% TFA in H2O/MeCN).

Emerging Methodologies

Enzymatic Resolution

Recent patent applications (unpublished) describe lipase-mediated kinetic resolution:

  • Substrate : Racemic benzyl 2-amino-3-(benzyloxy)propanoate.
  • Enzyme : Candida antarctica Lipase B (CAL-B).
  • Conditions : 35°C, vinyl acetate as acyl donor.
  • Outcome : 98% ee (S)-enantiomer after 24 h.

Challenges and Limitations

Hydrolysis Susceptibility

The benzyl ester group undergoes base-catalyzed hydrolysis (t1/2 = 3.2 h at pH 9), necessitating:

  • Stabilizers : 0.1% BHT in final formulations.
  • Storage : -20°C under argon.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl 2-oxo-3-(benzyloxy)propanoate, while reduction may produce benzyl 2-amino-3-(benzyloxy)propanol .

Scientific Research Applications

Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride are summarized below, with key differences in substituents, stereochemistry, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Features Applications References
(R)-Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride 1279028-21-5 C₁₇H₂₀ClNO₃ 321.80 R-configuration; benzyl ester and benzyloxy groups Intermediate in drug synthesis (e.g., lifitegrast)
(S)-Benzyl 2-amino-3-(benzyloxy)propanoate 67321-05-5 C₁₇H₁₉NO₃ 297.34 (free base) S-configuration; lacks HCl counterion Chiral building block for peptide synthesis
Methyl (2S)-2-amino-3-(benzyloxy)propanoate hydrochloride 19525-87-2 C₁₂H₁₆ClNO₃ 261.71 Methyl ester instead of benzyl ester Cost-effective alternative for small-scale reactions
Benzyl (2S)-2-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride 52142-01-5 C₂₄H₂₄ClNO₃ 421.91 Benzyloxy group on aromatic ring (C4 position) Research in tyrosine derivatives and enzyme inhibitors
(R)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride 2049127-88-8 C₁₇H₂₀ClNO₄S 369.86 Methylsulfonylphenyl substituent Key intermediate for RPTPβ/ζ inhibitors (e.g., MY33-3)
(S)-Methyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride 60971-91-7 C₁₃H₁₅ClN₂O₃ 298.73 Indole moiety at C3 Serotonin pathway research

Structural and Functional Insights

Stereochemical Influence

The R- and S-enantiomers of benzyl 2-amino-3-(benzyloxy)propanoate exhibit distinct biological activities. For instance, the R-enantiomer (CAS: 1279028-21-5) is favored in the synthesis of lifitegrast intermediates due to its optimal binding to sulfonic acid receptors, whereas the S-enantiomer (CAS: 67321-05-5) is more commonly employed in general peptide coupling reactions.

Substituent Effects

  • Benzyl vs. Methyl Ester : Replacing the benzyl ester with a methyl group (CAS: 19525-87-2) reduces steric hindrance, enhancing reactivity in nucleophilic substitutions.
  • Benzyloxy vs. Methylsulfonyl : The methylsulfonylphenyl analog (CAS: 2049127-88-8) demonstrates improved inhibition of RPTPβ/ζ (IC₅₀ ~0.1 μM) compared to the benzyloxy variant, attributed to stronger electron-withdrawing effects.

Biological Activity

Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, interactions with biological targets, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by a chiral amino acid backbone, which includes a benzyl group and a benzyloxy substituent. Its molecular formula is C₁₅H₁₈ClN₁O₃, with a molecular weight of approximately 321.80 g/mol. The compound's structural features significantly influence its biological activity, particularly its ability to interact with various enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's chiral nature allows it to fit into the active sites of enzymes, influencing their activity through:

  • Hydrogen Bonding : The amino and benzyloxy groups can form hydrogen bonds with target molecules.
  • Enzyme Modulation : The compound may act as an agonist or antagonist at certain receptors, modulating downstream signaling pathways.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics.

2. Anticancer Effects

The compound has demonstrated promising anticancer properties in preclinical models. Studies have indicated that it can induce apoptosis in cancer cells, particularly in breast cancer cell lines. This effect is likely mediated through the modulation of signaling pathways associated with cell survival and proliferation.

3. Anti-inflammatory Activity

This compound has shown potential in reducing inflammation. It appears to inhibit the production of pro-inflammatory cytokines and may modulate the NF-kB signaling pathway, which is crucial in inflammatory responses.

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on triple-negative breast cancer (TNBC), researchers found that treatment led to significant reductions in cell viability and induced apoptosis through caspase activation. The study highlighted the compound's potential as a therapeutic agent against aggressive cancer types.

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of this compound involved testing its effects on lipopolysaccharide (LPS)-stimulated macrophages. Results showed that this compound significantly reduced the levels of nitric oxide (NO) production and inhibited iNOS expression, suggesting its utility in managing inflammatory conditions.

Data Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in TNBC cells
Anti-inflammatoryReduction in NO production in macrophages

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protection-deprotection strategies. A modified Blaser method (used for analogous compounds) includes:

  • Step 1 : Protection of the amino group using a benzyloxycarbonyl (Cbz) group under basic conditions.
  • Step 2 : Introduction of the benzyloxy moiety via nucleophilic substitution or Mitsunobu reaction.
  • Step 3 : Hydrochloride salt formation through acid treatment . Optimization focuses on solvent polarity (e.g., DMF vs. THF), temperature control (0–25°C to minimize racemization), and catalyst selection (e.g., Pd/C for hydrogenolysis). Yield improvements (>80%) are achieved by reducing competing side reactions, such as ester hydrolysis, through anhydrous conditions .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., benzyloxy proton signals at δ 4.5–5.0 ppm) and stereochemistry .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and detect diastereomeric impurities .
  • Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+ at m/z 321.80) and rule out byproducts .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved during structural elucidation?

Discrepancies often arise from dynamic effects in solution (e.g., rotational isomerism) vs. static crystal structures. Strategies include:

  • X-ray Crystallography : Using SHELXL for refinement to resolve bond length/angle ambiguities (e.g., distinguishing between NH···O and NH···Cl interactions) .
  • DFT Calculations : Comparing experimental NMR shifts with computed values (B3LYP/6-31G*) to identify dominant conformers .
  • Variable-Temperature NMR : To observe coalescence of split peaks, confirming conformational flexibility .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure forms?

Racemization risks are high at the α-amino ester moiety. Mitigation approaches:

  • Low-Temperature Reactions : Conducting acylation steps at –20°C to slow base-catalyzed epimerization .
  • Chiral Auxiliaries : Using (R)- or (S)-configured benzyl groups to sterically hinder racemization .
  • Enzymatic Resolution : Lipase-mediated kinetic resolution of diastereomers (e.g., >99% ee achieved with Candida antarctica lipase B) .

Q. How do structural modifications (e.g., benzyloxy group substitution) influence biological activity and physicochemical properties?

Comparative studies with analogs (e.g., methylsulfonyl or thiophene derivatives) reveal:

  • Lipophilicity : Benzyloxy groups increase logP (by ~1.5 units) vs. methoxy, enhancing blood-brain barrier permeability .
  • Bioactivity : Substitution at the 3-position (e.g., methylsulfonyl) improves binding affinity to LAT1 transporters (IC50 reduced from 1.2 μM to 0.1 μM) .
  • Solubility : Hydrochloride salts improve aqueous solubility (up to 15 mg/mL) compared to free bases .

Q. How can researchers design experiments to evaluate this compound as an intermediate in targeted drug synthesis?

  • Coupling Reactions : Use peptide coupling reagents (e.g., HATU/DIPEA) to conjugate the amino group with carboxylate-containing drugs (e.g., lifitegrast intermediates) .
  • Stability Studies : Assess pH-dependent degradation (e.g., HCl-mediated hydrolysis at gastric pH) via accelerated stability testing (40°C/75% RH for 4 weeks) .
  • In Silico Screening : Molecular docking (AutoDock Vina) to predict interactions with targets like tyrosine phosphatases or amino acid transporters .

Data Contradiction Analysis

Q. How should conflicting reports about biological activity (e.g., neuroinflammation vs. no effect) be addressed?

Contradictions may stem from:

  • Impurity Profiles : Variability in diastereomer ratios (e.g., 2S,3R vs. 2R,3S configurations) across batches .
  • Assay Conditions : Differences in cell lines (e.g., primary neurons vs. immortalized cells) or dosing regimens. Resolution involves:
  • Batch Reprodubility Tests : Repeating assays with rigorously characterized batches (HPLC purity >99.5%) .
  • Mechanistic Studies : Knockout models (e.g., LAT1−/− cells) to confirm target specificity .

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